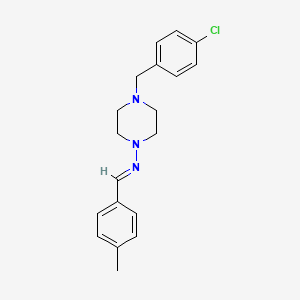

4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine

描述

4-(4-Chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine is a piperazine derivative characterized by a 4-chlorobenzyl group attached to the piperazine ring and a 4-methyl-substituted benzylidene moiety.

The molecular formula of the target compound can be inferred as C₂₁H₂₅ClN₃ (assuming a 4-methylbenzylidene group), with a theoretical molecular weight of approximately 354.9 g/mol. Key structural features include:

- 4-Methylbenzylidene group: Provides steric bulk and lipophilicity, which may impact solubility and membrane permeability.

属性

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3/c1-16-2-4-17(5-3-16)14-21-23-12-10-22(11-13-23)15-18-6-8-19(20)9-7-18/h2-9,14H,10-13,15H2,1H3/b21-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUNVVAVHXAQOB-KGENOOAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine is C19H22ClN3, with a molecular weight of 327.8 g/mol. The structure features a piperazine ring substituted with a 4-chlorobenzyl group and a 4-methylbenzylidene group, which contribute to its chemical reactivity and biological interactions.

Structural Representation

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C19H22ClN3 |

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine |

| CAS Number | 306989-76-4 |

Synthesis

The synthesis of 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine typically involves the cyclization of ethylenediamine with chlorobenzyl chloride and subsequent reactions with benzaldehyde derivatives. The general synthetic pathway can be outlined as follows:

- Formation of Piperazine Ring : Ethylenediamine reacts with chlorobenzyl chloride.

- Condensation Reaction : The resulting piperazine derivative undergoes condensation with 4-methylbenzaldehyde to form the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may exhibit:

- Antimicrobial Activity : Potential against various bacterial strains.

- Anticancer Properties : In vitro studies indicate cytotoxic effects on cancer cell lines.

- Neuropharmacological Effects : Possible modulation of neurotransmitter systems.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound, demonstrating significant activity against Gram-positive bacteria.

-

Cytotoxicity in Cancer Cells :

- Research conducted on human cancer cell lines indicated that 4-(4-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.

-

Neuropharmacological Studies :

- Investigations into the neuropharmacological effects showed that the compound may influence serotonin receptors, which could have implications for mood disorders.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria |

| Anticancer | Dose-dependent cytotoxicity in cancer cell lines |

| Neuropharmacological | Potential modulation of serotonin receptors |

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes structurally related compounds, highlighting substituent variations and their implications:

Key Findings from Research

Physicochemical Properties

- Lipophilicity: Phenoxy and thiophene substituents increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Crystallinity : Methoxy-substituted derivatives (e.g., 3,4,5-trimethoxy in ) exhibit higher crystallinity, aiding in formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。